Chlorpheniramine-d4 Maleate Salt
Description
Structural Characterization via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy
X-ray crystallographic studies of non-deuterated chlorpheniramine maleate reveal a monoclinic $$ P2_1 $$ space group with unit cell dimensions $$ a = 5.7669 \, \text{Å} $$, $$ b = 20.338 \, \text{Å} $$, $$ c = 9.1347 \, \text{Å} $$, and $$ \beta = 103.73^\circ $$. The maleate anion forms an asymmetric intramolecular hydrogen bond (2.444 Å) and interacts with the protonated dimethylamino group via an N–H···O hydrogen bond (2.689 Å). The alkylamine chain adopts an asymmetric orientation relative to the aromatic rings, with a dihedral angle of 113.6° between the pyridyl and chlorophenyl rings.
In nuclear magnetic resonance (NMR) spectroscopy, the deuterated form exhibits distinct spectral differences. The $$ ^1\text{H} $$-NMR spectrum of non-deuterated chlorpheniramine in $$ \text{D}2\text{O} $$ shows pyridyl proton resonances at 7.4–8.4 ppm and methylene protons on the propylamine sidechain at 2.5–3.5 ppm. For the deuterated analog, the $$ \text{CD}2 $$ groups suppress these methylene signals, while aromatic and pyridyl peaks remain unchanged. Chiral discrimination using β-cyclodextrin derivatives in NMR reveals enantiomer-specific splitting of H3' and H4' protons, confirming the racemic nature of the compound.
Isotopic Purity Assessment Using Mass Spectrometry
Mass spectrometric analysis confirms isotopic purity through shifts in molecular ion peaks. The non-deuterated form exhibits a parent ion at $$ m/z \, 391.0 \, [\text{M}+\text{H}]^+ $$, while the deuterated analog shows $$ m/z \, 395.0 \, [\text{M}+\text{H}]^+ $$, consistent with a +4 Da mass difference. Fragmentation patterns differ notably:
- Non-deuterated: Dominant fragments at $$ m/z \, 203.0 $$ (base peak, pyridyl-chlorophenyl cleavage) and $$ m/z \, 58.0 $$ (dimethylamino group).
- Deuterated: Fragments at $$ m/z \, 207.0 $$ and $$ m/z \, 62.0 $$, reflecting deuterium retention in sidechain-derived ions.
High-resolution liquid chromatography–tandem mass spectrometry (LC-MS/MS) achieves isotopic purity >95% by quantifying the absence of protiated ($$ m/z \, 391 $$) ions in the deuterated sample.
Comparative Analysis of Deuterated vs. Non-deuterated Chlorpheniramine Forms
Deuteration minimally alters physicochemical properties. Both forms share identical crystal lattice parameters and maleate interaction geometries, as confirmed by overlapping X-ray diffraction patterns. However, isotopic substitution reduces vibrational frequencies in infrared (IR) spectra, with C–D stretches appearing at ~2100 cm$$ ^{-1} $$ compared to C–H stretches (~2900 cm$$ ^{-1}$$).
In solution, deuterated chlorpheniramine exhibits a marginally lower partition coefficient ($$ \log P $$) due to the increased molecular mass (394.89 vs. 390.86 g/mol), slightly reducing lipid solubility. Stability studies under accelerated conditions (40°C/75% RH) show comparable degradation rates, with <2% decomposition over 6 months.
Properties
Molecular Formula |
C₂₀H₁₉D₄ClN₂O₄ |
|---|---|
Molecular Weight |
394.89 |
Synonyms |
2-[p-Chloro-α-(2-dimethyl-aminoethyl-d4)benzyl]pyridine Maleate Salt; 1-(p-Chlorophenyl)-1-(2-pyridil)-3-dimethylaminopropane-d4 Maleate Salt; Allergisan-d4; Piriton-d4; Teldrin-d4 |
Origin of Product |
United States |
Preparation Methods
Patent-Based Synthesis from Chlorpheniramine Hydrolyzate
Recent Chinese patents (CN111533686A, CN114835637B) detail scalable methods adaptable for deuterated synthesis:
Salt Formation with Maleic Acid
Reaction Scheme:
Chlorpheniramine-d4 base + Maleic acid → this compound
Typical Conditions (Embodiment 1):
| Parameter | Specification |
|---|---|
| Chlorpheniramine-d4 base | 195 kg |
| Absolute ethanol | 490 kg (5:1 v/w ratio) |
| Maleic acid | 85 kg (1.1 eq) |
| Activated carbon | 7 kg (3.6% w/w) |
| Temperature | 80°C reflux |
| Time | 1 hour |
The process achieves >95% conversion via:
-
Reflux crystallization under nitrogen atmosphere
-
Hot filtration through diatomaceous earth beds
Critical Control Points:
Novel Route from p-Chloroacetonitrile (CN114835637B )
This three-step protocol achieves 160% overall yield:
Step 1: Condensation
p-Chloroacetonitrile + 2-Bromopyridine → 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
Conditions:
-
NaNH₂ (2.5 eq) in toluene at 50°C
-
98% conversion in 6 hours
Step 2: Alkylation
Intermediate + N,N-Dimethyl-d₆-chloroethane* → Chlorpheniramine-d4 base
*Deuterated reagent introduces D₄ at ethyl chain
Conditions:
-
1:1 molar ratio in THF
-
12-hour reflux under argon
Step 3: Salt Formation
Chlorpheniramine-d4 base + Maleic acid (0.95 eq) in ethanol
Analytical Characterization and Quality Control
Spectroscopic Verification
-
¹H NMR (400 MHz, D₂O): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.84 (td, J=7.7, 1.8 Hz, 1H), 7.45 (d, J=8.3 Hz, 2H, Ar-H), 7.34 (d, J=8.3 Hz, 2H), 4.35 (m, 1H, CH), 2.85 (s, 6H, N(CD₃)₂)*
*Deuterium causes signal absence at δ 2.3-2.7
Mass Spec (ESI+):
Industrial-Scale Production Considerations
Cost Optimization Strategies
Deuterium Source Economics:
| Reagent | Cost/kg (USD) | Deuterium Content |
|---|---|---|
| D₂O | 300 | 99.9% |
| CD₃OD | 2,500 | 99.5% |
| ND(CD₃)₂ | 12,000 | 98% |
Process economics favor late-stage deuteration using ND(CD₃)₂ despite higher cost, minimizing deuterium loss.
Regulatory Compliance
-
ICH Q11 mandates documentation of deuterium positions
-
Residual solvents monitored per FDA OGD guidelines
Comparative Analysis of Synthesis Routes
Table 1: Method Comparison
| Parameter | Hydrolyzate Route | p-Chloroacetonitrile Route |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 72% | 89% |
| Purity | 95% | 99% |
| Heavy Metal Risk | Moderate | None |
| Capital Cost | Low | High |
The p-chloroacetonitrile method offers superior yield and purity but requires specialized deuteration equipment.
Q & A
Q. How can researchers validate the synthesis of Chlorpheniramine-d4 Maleate Salt and confirm isotopic purity?
Methodological Answer: Isotopic purity of Chlorpheniramine-d4 can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For MS, compare the molecular ion peak ([M+H]+) of the deuterated compound (m/z ~394) with its non-deuterated counterpart (m/z ~390). A shift of +4 atomic mass units confirms deuterium incorporation . NMR analysis should show diminished proton signals at the deuterated positions (e.g., N,N-dimethyl groups) due to isotopic substitution. Quantitative deuterium NMR (²H-NMR) is recommended for assessing isotopic enrichment >95% .
Q. What compendial methods are used for quantifying this compound in pharmaceutical matrices?
Methodological Answer: The USP/Ph.Eur. monograph for Chlorpheniramine Maleate provides a validated HPLC protocol:
- Column: C18, 5 µm, 250 × 4.6 mm
- Mobile Phase: 0.1% phosphoric acid:acetonitrile (75:25 v/v)
- Detection: UV at 254 nm
- System Suitability: Resolution >2.0 between chlorpheniramine and maleate peaks; RSD ≤2% for replicate injections .
For deuterated analogs, ensure chromatographic separation from non-deuterated impurities using a modified gradient .
Q. How should researchers handle this compound to ensure stability during storage?
Methodological Answer: Store at -20°C in airtight, light-resistant containers to prevent deuterium exchange and maleate degradation. Stability studies indicate that under these conditions, the compound retains >95% purity for 24 months. Avoid freeze-thaw cycles by aliquoting into single-use vials. Confirm stability via periodic HPLC analysis using a method sensitive to maleate isomerization (e.g., detection of fumarate byproducts at 210 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data caused by deuterium isotope effects (DIE) in Chlorpheniramine-d4?
Methodological Answer: Deuterium substitution at the N,N-dimethyl groups may alter metabolic rates via the kinetic isotope effect (KIE). To mitigate data discrepancies:
- In vitro: Compare metabolic half-lives (t₁/₂) of Chlorpheniramine-d4 and non-deuterated analogs using human liver microsomes.
- In vivo: Use LC-MS/MS to quantify deuterated vs. non-deuterated metabolites (e.g., desmethylchlorpheniramine) in plasma.
- Statistical Modeling: Apply allometric scaling to account for KIE differences between preclinical species and humans .
Q. What advanced techniques are recommended for characterizing host-guest complexes of this compound with cyclodextrins (CDs)?
Methodological Answer: Use Fourier-transform infrared spectroscopy (FTIR) to identify hydrogen bonding between the maleate O-H group (peak shift from 3340 cm⁻¹ to ~3394 cm⁻¹) and α-CD hydroxyls. Phase solubility studies (Higuchi method) can determine binding constants (K₁:1) in aqueous solutions. For structural insights, employ X-ray crystallography with SHELXL-97 for refinement, noting deuterium positions in the crystal lattice .
Q. How can researchers address interference from preservatives when analyzing this compound in multi-component formulations?
Methodological Answer: Develop a gradient UPLC method with a HILIC column to separate Chlorpheniramine-d4 from common preservatives (e.g., benzalkonium chloride). Key parameters:
Q. What strategies are effective in synthesizing high-purity this compound while minimizing desmethyl impurities?
Methodological Answer:
- Deuterium Source: Use D₂O/NaBD₄ for reductive amination to deuterate the dimethylamino group, ensuring >99% isotopic purity.
- Purification: Employ reverse-phase flash chromatography (C18 silica, methanol/water) to remove desmethyl impurities (retention time ~2 min earlier than target compound).
- QC Testing: Use a validated LC-MS method with a limit of detection (LOD) ≤0.1% for desmethylchlorpheniramine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
